molecular formula C7H6BrN B1142351 3-[(Z)-2-bromoethenyl]pyridine CAS No. 125142-07-6

3-[(Z)-2-bromoethenyl]pyridine

Cat. No.: B1142351
CAS No.: 125142-07-6
M. Wt: 184.03324
InChI Key:
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Description

3-[(Z)-2-bromoethenyl]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This specific compound features a bromoethenyl group attached to the third position of the pyridine ring. Pyridine derivatives are widely studied due to their significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(Z)-2-bromoethenyl]pyridine can be synthesized through various methods. One common approach involves the bromination of 3-vinylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic processes. For example, the Hantzsch pyridine synthesis is a well-known method that involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia. This method can be adapted to produce various substituted pyridines, including those with bromoethenyl groups .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-2-bromoethenyl]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include 3-[(1Z)-2-azidoethenyl]pyridine or 3-[(1Z)-2-thiocyanatoethenyl]pyridine.

    Oxidation: The major product is 3-[(1Z)-2-bromoethenyl]pyridine N-oxide.

    Reduction: The major product is 3-ethenylpyridine.

Scientific Research Applications

3-[(Z)-2-bromoethenyl]pyridine has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyridine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes

Mechanism of Action

The mechanism of action of pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI) involves its interaction with biological molecules. The bromoethenyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This can result in the inhibition of enzyme activity or interference with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-2-bromoethenyl]pyridine is unique due to the presence of both a bromo and an ethenyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

IUPAC Name

3-[(Z)-2-bromoethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVYLLVAFIGFFX-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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